5-Bromo-3-iodo-2,6-dimethoxypyridine

Chemoselective cross-coupling Sequential functionalization Halogen reactivity gradient

5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS 1826110-09-1, molecular formula C₇H₇BrINO₂, MW 343.94) is a dihalogenated pyridine scaffold bearing electron-donating methoxy groups at the 2- and 6-positions and two distinct halogen substituents—bromine at C-5 and iodine at C-3. This substitution pattern creates a pronounced reactivity gradient (C–I bond more labile than C–Br), enabling predictable, sequential cross-coupling functionalization.

Molecular Formula C7H7BrINO2
Molecular Weight 343.94 g/mol
CAS No. 1826110-09-1
Cat. No. B6165567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-2,6-dimethoxypyridine
CAS1826110-09-1
Molecular FormulaC7H7BrINO2
Molecular Weight343.94 g/mol
Structural Identifiers
InChIInChI=1S/C7H7BrINO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3
InChIKeyPCUWHMCUFIFGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS 1826110-09-1) – Core Structural and Reactivity Profile for Procurement Evaluation


5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS 1826110-09-1, molecular formula C₇H₇BrINO₂, MW 343.94) is a dihalogenated pyridine scaffold bearing electron-donating methoxy groups at the 2- and 6-positions and two distinct halogen substituents—bromine at C-5 and iodine at C-3 . This substitution pattern creates a pronounced reactivity gradient (C–I bond more labile than C–Br), enabling predictable, sequential cross-coupling functionalization. The compound is commercially available from multiple vendors at purities ranging from 95% to ≥98% .

Why Generic Substitution of 5-Bromo-3-iodo-2,6-dimethoxypyridine Fails – The Dual Halogen Reactivity Imperative


Attempting to replace this compound with a simpler mono-halogenated 2,6-dimethoxypyridine analog (e.g., 3-bromo- or 3-iodo-derivatives) or a symmetrical dihalo analog (e.g., 3,5-dibromo-2,6-dimethoxypyridine) collapses the built-in chemoselectivity that makes this scaffold strategically valuable. In palladium-catalyzed cross-coupling, the reactivity order for halopyridines is well-established as iodo > bromo >> chloro [1]. The simultaneous presence of iodine at C-3 and bromine at C-5 creates an orthogonal reactivity pair: the iodo site can be selectively addressed under mild conditions while the bromo site remains intact for a subsequent, distinct coupling event. This sequential functionalization capability is absent in mono-halogenated congeners and impossible to achieve with precision in symmetrical dihalides [2].

Quantitative Differentiation Evidence for 5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS 1826110-09-1) Versus Closest Analogs


Sequential Cross-Coupling Orthogonality: Iodo-Selective First-Step Reactivity Over Bromo-Only Analogs

The iodine substituent at C-3 in the target compound reacts preferentially over the bromine at C-5 in Pd-catalyzed Suzuki–Miyaura coupling. In the established reactivity hierarchy for halopyridines, iodopyridines outcompete bromopyridines by a substantial margin [1]. This is consistent with the broader iodo > bromo > chloro order documented in dihalopyridine systems; for instance, in aminothiophene–dihalopyridine Buchwald–Hartwig couplings, the proportion of diaminated product increases strictly with halogen reactivity (iodo > bromo > chloro), and bromo-monoaminated intermediates can be cleanly isolated when iodine is present as the more reactive partner [2]. The target compound thus enables a reliable first-step functionalization at C-3 via the C–I bond, leaving the C–Br bond at C-5 untouched for a subsequent orthogonal coupling. In contrast, the mono-bromo analog 3-bromo-2,6-dimethoxypyridine (CAS 13445-16-4) offers only a single reactive handle, precluding sequential diversification .

Chemoselective cross-coupling Sequential functionalization Halogen reactivity gradient

Synthetic Access: Regioselective Two-Step Halogenation Sequence from 2,6-Dimethoxypyridine

The target compound is assembled via a regioselective two-step halogenation of 2,6-dimethoxypyridine. In the first step, N-bromosuccinimide (NBS) in acetonitrile exclusively yields 3-bromo-2,6-dimethoxypyridine with almost quantitative yield (>85% by NMR, >76% isolated yield on larger scale) and complete regioselectivity (entry 10, Canibano et al., 2001) . A subsequent electrophilic iodination at the C-5 position installs the iodine atom with comparable regiocontrol. The overall transformation benefits from the strong directing effect of the 2,6-dimethoxy groups, which activate the 3- and 5-positions for electrophilic aromatic substitution. This synthetic route provides a straightforward entry to the bromoiodo scaffold without requiring cryogenic conditions, precious metal catalysts, or protecting group manipulations.

Regioselective halogenation NBS bromination Iodination

Intrinsic Electronic Bias Override: Bromoiodopyridine Strategy in 3,5-Difunctionalized Pyridine Synthesis

The pyridine ring possesses an intrinsic electronic bias where the C-2 and C-6 positions are activated toward nucleophilic substitution, while C-3 and C-5 are less electronically favored for cross-coupling. Handy et al. (2007) demonstrated that employing a bromoiodopyridine strategy can overcome this electronic bias, enabling efficient sequential Suzuki coupling at both the C-3 and C-5 positions [1]. In their study, 2,5-dibromopyridine required careful tuning of conditions to achieve acceptable regiocontrol, whereas the bromoiodo analog directed the first coupling exclusively to the iodo site. The target compound, 5-bromo-3-iodo-2,6-dimethoxypyridine, extends this principle to the 2,6-dimethoxy-substituted series, where the electron-donating methoxy groups further modulate the electronic landscape of the pyridine ring (increasing electron density and potentially reducing intrinsic coupling rates at halogenated positions). The bromoiodo substitution pattern in 2,6-dimethoxypyridine series provides a predictable handle for sequential C–C bond formation at the otherwise less reactive 3- and 5-positions.

Pyridine electronic bias Double-coupling strategy 3,5-Diarylpyridine synthesis

Vendor Purity and Storage Stability: Benchmarking Against Mono-Halogenated Analogs

The target compound is commercially offered at two purity tiers: NLT 98% (BoronCore, product BC015075) and 95% (Leyan, product 1264775) . Both vendors specify storage at 2–8°C under sealed, dry conditions, indicating adequate ambient stability for a dihalogenated pyridine. For comparison, the mono-iodo analog 3-iodo-2,6-dimethoxypyridine (CAS 214360-56-2) is typically supplied at 95% purity (e.g., AKSci, Fluorochem) , and the mono-bromo analog 3-bromo-2,6-dimethoxypyridine (CAS 13445-16-4) is also available at comparable purity. The target compound's available purity thus meets or exceeds that of its mono-halogenated counterparts, indicating no inherent stability penalty from the dual halogenation.

Chemical purity Storage stability Procurement specification

High-Value Application Scenarios for 5-Bromo-3-iodo-2,6-dimethoxypyridine (CAS 1826110-09-1) Based on Differentiated Reactivity Evidence


Sequential 3,5-Diarylation for Unsymmetrical Bis-Aryl Pyridine Pharmacophores

Medicinal chemists constructing kinase inhibitor scaffolds or GPCR ligands that require unsymmetrical substitution at the 3- and 5-positions of a 2,6-dimethoxypyridine core can use this compound to perform two sequential Suzuki–Miyaura couplings. The iodine at C-3 reacts first under mild Pd-catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), introducing the first aryl group. The residual bromine at C-5 is then addressed in a second coupling, potentially with a different boronic acid and catalyst system. This orthogonal strategy, grounded in the established I > Br reactivity hierarchy [1], avoids the statistical regioisomeric mixtures that arise from symmetrical 3,5-dibromo analogs [2].

Late-Stage Functionalization of Advanced Synthetic Intermediates

In total synthesis or complex molecule assembly, where late-stage diversification of a pyridine-containing core is required, this compound serves as a pre-functionalized building block. The bromoiodo pair enables sequential introduction of two distinct functionalities (aryl, heteroaryl, alkenyl, or alkynyl groups) without the need for protecting group interconversions. The high purity (≥98%) available from select vendors minimizes side products that would complicate the purification of precious late-stage intermediates.

Bromo-to-Iodo Halogen Exchange Avoidance Strategy

For projects that would otherwise require a halogen-exchange step (e.g., bromo-to-iodo conversion via CuI/KI or BuLi/I₂ protocols) to achieve chemoselective cross-coupling, this compound provides both halogens pre-installed in the correct reactivity order. This eliminates a synthetic step and avoids the often-modest yields and functional group intolerance associated with halogen exchange methods.

Library Synthesis for Structure–Activity Relationship (SAR) Exploration

In parallel medicinal chemistry, where diverse substitution patterns at the 3- and 5-positions of a 2,6-dimethoxypyridine core are desired, this compound serves as a universal intermediate. A single batch of the bromoiodo scaffold can be split into multiple parallel reactions: first-round Suzuki coupling at the iodo site with a set of aryl boronic acids, followed by a second-round coupling at the bromo site with a different boronic acid set. This divergent approach maximizes library diversity from a single starting material, as supported by the broad scope of bromoiodopyridine-based double-coupling strategies [2].

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